molecular formula C12H15BrN2 B14909351 4-((2-Bromobenzyl)(methyl)amino)butanenitrile

4-((2-Bromobenzyl)(methyl)amino)butanenitrile

Cat. No.: B14909351
M. Wt: 267.16 g/mol
InChI Key: OWDBSUJRLXYQGN-UHFFFAOYSA-N
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Description

4-((2-Bromobenzyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C12H15BrN2 It is a nitrile derivative that contains a bromobenzyl group, a methylamino group, and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromobenzyl)(methyl)amino)butanenitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with methylamine to form 2-bromobenzyl(methyl)amine. This intermediate is then reacted with butanenitrile under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromobenzyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide can yield nitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-((2-Bromobenzyl)(methyl)amino)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

    4-((2-Chlorobenzyl)(methyl)amino)butanenitrile: Similar structure with a chlorine atom instead of bromine.

    4-((2-Fluorobenzyl)(methyl)amino)butanenitrile: Contains a fluorine atom in place of bromine.

    4-((2-Iodobenzyl)(methyl)amino)butanenitrile: Iodine atom replaces the bromine atom.

Uniqueness

4-((2-Bromobenzyl)(methyl)amino)butanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom can participate in specific chemical reactions that may not be as favorable with other halogens .

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

4-[(2-bromophenyl)methyl-methylamino]butanenitrile

InChI

InChI=1S/C12H15BrN2/c1-15(9-5-4-8-14)10-11-6-2-3-7-12(11)13/h2-3,6-7H,4-5,9-10H2,1H3

InChI Key

OWDBSUJRLXYQGN-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC#N)CC1=CC=CC=C1Br

Origin of Product

United States

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